molecular formula C14H9Br B108028 1-Bromophenanthrene CAS No. 51958-51-1

1-Bromophenanthrene

Cat. No.: B108028
CAS No.: 51958-51-1
M. Wt: 257.12 g/mol
InChI Key: RGJXEFKYMBTAOM-UHFFFAOYSA-N
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Description

1-Bromophenanthrene is an organic compound with the molecular formula C14H9Br. It belongs to the family of polycyclic aromatic hydrocarbons (PAHs) and consists of three fused benzene rings with a bromine atom attached to the first carbon position. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.

Mechanism of Action

Target of Action

1-Bromophenanthrene is a brominated derivative of phenanthrene, a polycyclic aromatic hydrocarbon (PAH) with a three-ring structure.

Mode of Action

They can also be used as building blocks in the synthesis of N-heterocyclic-carbene complexes via Suzuki−Miyaura cross-coupling reaction with aryl boronic acids .

Preparation Methods

1-Bromophenanthrene can be synthesized through several methods. One common synthetic route involves the bromination of phenanthrene. In this process, phenanthrene is dissolved in a solvent such as carbon tetrachloride, and bromine is added dropwise under reflux conditions. The reaction mixture is then purified to obtain this compound .

Industrial production methods often involve similar bromination reactions but on a larger scale. The reaction conditions, such as temperature and solvent choice, are optimized to maximize yield and purity.

Chemical Reactions Analysis

1-Bromophenanthrene undergoes various chemical reactions, including:

The major products formed from these reactions depend on the reagents and conditions used. For example, coupling reactions typically yield biaryl compounds, while substitution reactions yield various substituted phenanthrenes.

Scientific Research Applications

1-Bromophenanthrene has several applications in scientific research:

Comparison with Similar Compounds

1-Bromophenanthrene can be compared with other brominated phenanthrene derivatives, such as 9-Bromophenanthrene and 3-Bromophenanthrene. These compounds share similar structures but differ in the position of the bromine atom, which affects their reactivity and applications . For example:

    9-Bromophenanthrene: Used in similar reactions but has different reactivity due to the bromine position.

    3-Bromophenanthrene: Also used in organic synthesis but may have different physical and chemical properties.

This compound is unique due to its specific bromine position, which influences its reactivity and the types of reactions it can undergo.

Properties

IUPAC Name

1-bromophenanthrene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Br/c15-14-7-3-6-12-11-5-2-1-4-10(11)8-9-13(12)14/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGJXEFKYMBTAOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=CC=C3Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80552850
Record name 1-Bromophenanthrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80552850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51958-51-1
Record name 1-Bromophenanthrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80552850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

First, 120 g of 2-amino-1-bromophenanthrene were dissolved in 750 mL of THF, and then 4.5 L of concentrated hydrochloric acid and 1.5 L of water were added to the solution. The reaction solution was cooled with ice, and then a solution of 45 g of sodium nitrite in 230 mL of water was dropped to the solution. After the mixture had been stirred for 1 hour under ice cooling, 2.25 L of a 50% aqueous solution of phosphinic acid were added to the mixture. The reaction solution was stirred for 30 minutes under ice cooling, and was then continuously stirred at room temperature for 17 hours. Subsequently, 10 L of water were added to the solution, and a solid was obtained through separation by filtration. The resultant solid was purified by silica gel column chromatography. Thus, 75 g of 1-bromophenanthrene were obtained (in 66% yield).
Quantity
120 g
Type
reactant
Reaction Step One
Name
Quantity
750 mL
Type
solvent
Reaction Step One
Quantity
4.5 L
Type
reactant
Reaction Step Two
Name
Quantity
1.5 L
Type
solvent
Reaction Step Two
Quantity
45 g
Type
reactant
Reaction Step Three
Name
Quantity
230 mL
Type
solvent
Reaction Step Three
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
10 L
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of developing a convenient preparation method for 1-Bromophenanthrene?

A1: While the provided abstract [] does not delve into the specific applications of this compound, it highlights the importance of a "convenient preparation." This suggests that this compound likely serves as a valuable building block or intermediate in various chemical syntheses. A convenient preparation method would facilitate easier access to this compound, potentially leading to advancements in research areas that rely on its use.

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